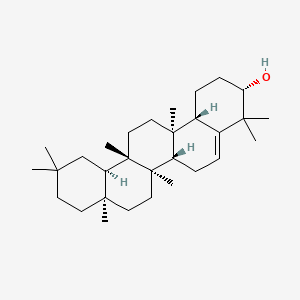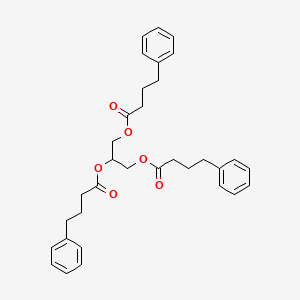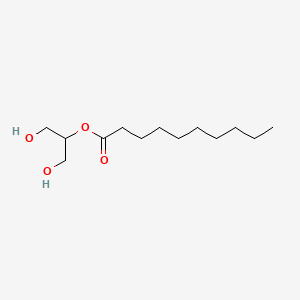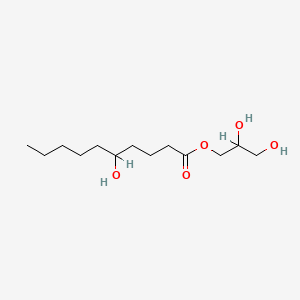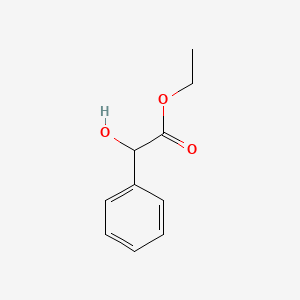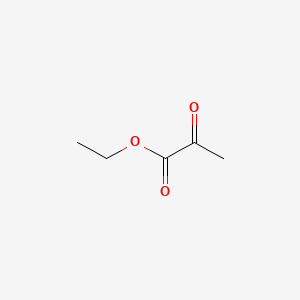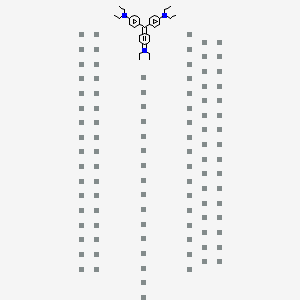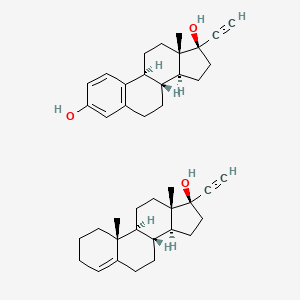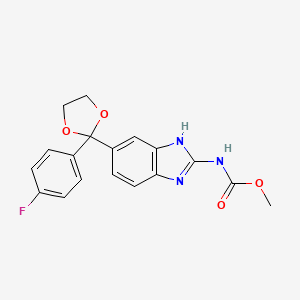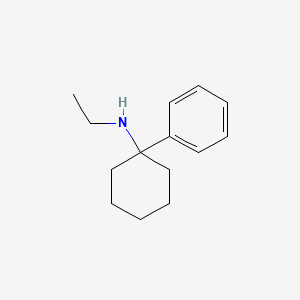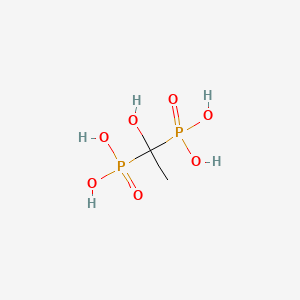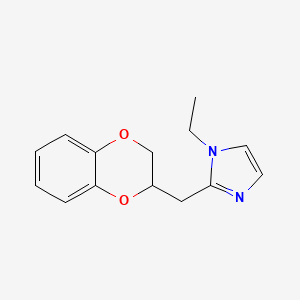
Imiloxan
Übersicht
Beschreibung
Imiloxan ist eine chemische Verbindung, die hauptsächlich in der wissenschaftlichen Forschung verwendet wird. Es ist bekannt für seine Rolle als selektiver Antagonist für den Alpha-2B-Adrenorezeptor. Diese Verbindung war entscheidend bei der Unterscheidung der Wirkungen verschiedener Alpha-2-Adrenorezeptor-Subtypen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte:
Imidazolbildung: Der Imidazolteil von this compound wird durch Reaktion eines Imidats mit dem Diethylacetal von Aminoacetaldehyd hergestellt.
N-Alkylierung: Der Imidazol wird dann einer N-Alkylierung mit Ethyliodid unterzogen, was zur Bildung von this compound führt.
Wissenschaftliche Forschungsanwendungen
Imiloxan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmakologische Studien: Es wird verwendet, um den Alpha-2B-Adrenorezeptor und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.
Metabolismusstudien: This compound wird verwendet, um den Metabolismus von Arzneimitteln und die Bildung von reaktiven Metaboliten zu untersuchen.
Wirkmechanismus
This compound wirkt als selektiver Antagonist für den Alpha-2B-Adrenorezeptor. Durch die Bindung an diesen Rezeptor inhibiert es die Aktivität des Rezeptors, was bei der Unterscheidung der Wirkungen verschiedener Alpha-2-Adrenorezeptor-Subtypen helfen kann. Dieser Mechanismus ist besonders nützlich in pharmakologischen Studien, um die Rolle dieser Rezeptoren bei verschiedenen physiologischen und pathologischen Zuständen zu verstehen .
Wirkmechanismus
Target of Action
Imiloxan is a drug used in scientific research and acts as a selective antagonist for the α2B adrenergic receptor . The α2B adrenergic receptor is one of the three subtypes of α2 adrenergic receptors, which are part of the G protein-coupled receptor superfamily . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
As an antagonist, this compound binds to the α2B adrenergic receptor, preventing the normal ligands (such as norepinephrine) from binding to these receptors . This inhibits the normal function of the receptors, which is to mediate the inhibitory effect of norepinephrine on the release of neurotransmitters . Therefore, this compound can increase the release of neurotransmitters by blocking the inhibitory effect of norepinephrine .
Biochemical Pathways
It is known that α2 adrenergic receptors are involved in various physiological processes, including the regulation of neurotransmitter release, insulin secretion, and smooth muscle contraction . By antagonizing the α2B adrenergic receptor, this compound may affect these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the α2B adrenergic receptor . By blocking this receptor, this compound can modulate the release of neurotransmitters, potentially affecting various physiological processes regulated by these neurotransmitters .
Biochemische Analyse
Biochemical Properties
Imiloxan interacts with various enzymes, proteins, and other biomolecules. Human and rat liver microsomes convert this compound into a variety of metabolites, many of which are unstable and/or reactive . This compound also yields high protein covalent binding in microsomal assays .
Cellular Effects
It is known that this compound influences cell function by acting as a selective antagonist for the α 2B adrenergic receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the α 2B adrenergic receptor . This interaction leads to the inhibition of the receptor, thereby influencing the downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high protein covalent binding in microsomal assays , indicating potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is converted into a variety of metabolites by human and rat liver microsomes . These metabolites can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
The synthesis of Imiloxan involves several steps:
Imidazole Formation: The imidazole portion of this compound is prepared by reacting an imidate with the diethyl acetal of aminoacetaldehyde.
N-Alkylation: The imidazole is then subjected to N-alkylation using ethyl iodide, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Imiloxan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann auch reduziert werden, obwohl die spezifischen Bedingungen und Produkte dieser Reaktion weniger gut dokumentiert sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seines Imidazolrings.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Imiloxan ist einzigartig aufgrund seiner hohen Selektivität für den Alpha-2B-Adrenorezeptor. Ähnliche Verbindungen umfassen:
Idazoxan: Ein weiterer Alpha-2-Adrenorezeptor-Antagonist, aber mit geringerer Selektivität im Vergleich zu this compound.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, den Alpha-2B-Adrenorezeptor selektiv anzusprechen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXABARREKCJULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045162 | |
| Record name | Imiloxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81167-16-0 | |
| Record name | Imiloxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81167-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiloxan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081167160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiloxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMILOXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56PS1DWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Imiloxan is an antagonist of α2-adrenoceptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: By blocking α2-adrenoceptors, this compound prevents the binding of agonists like norepinephrine. This can lead to various effects depending on the location and subtype of the α2-adrenoceptor involved. For example, blocking presynaptic α2-autoreceptors can enhance the release of norepinephrine. [, , , , , , , ]
A: While early research identified this compound as a selective α2B-adrenoceptor antagonist, later studies revealed that it interacts with other subtypes, particularly α2A-adrenoceptors, with varying affinities depending on the tissue and species. [, , , , , , , , , , , , , , , , , , ]
A: The molecular formula of this compound hydrochloride is C14H17N3O2 • HCl. Its molecular weight is 295.76 g/mol. []
A: While specific spectroscopic data is not provided in the provided research, conformational studies using AM1 and PM3 semiempirical molecular orbital methods have been conducted on this compound and its cation. []
ANone: The provided research focuses on this compound's pharmacological properties as an α2-adrenoceptor antagonist and doesn't offer insights into its material compatibility, stability under various conditions, or catalytic properties.
ANone: The provided research primarily focuses on the pharmacological characterization of this compound and doesn't delve into the SAR of the compound or the impact of specific structural modifications on its activity, potency, or selectivity.
A: The research primarily focuses on the pharmacological characterization of this compound. While one study mentions the instability and reactivity of some this compound metabolites in microsomal assays, it doesn't elaborate on the compound's inherent stability or strategies for its formulation. []
ANone: The provided research focuses on the pharmacological properties and doesn't provide information on SHE regulations related to this compound.
A: Research on healthy male volunteers indicates that after oral administration, this compound is rapidly absorbed and excreted primarily in urine within 24 hours. The main metabolic pathways involve oxidation of the benzodioxane and imidazoyl moieties, followed by conjugation with glucuronic acid and sulfate. []
A: Although not directly addressed in the provided research, one study using microsomal assays showed high protein covalent binding of this compound, suggesting potential for significant protein binding in vivo. []
ANone: The provided research primarily focuses on characterizing this compound's interactions with α2-adrenoceptors and doesn't address potential resistance mechanisms or cross-resistance with other compounds.
A: While one study mentions that this compound dosing led to hypersensitivity reactions in Phase 1 clinical trials, leading to discontinuation of its development, no further details are provided about the nature or severity of these reactions. []
ANone: The provided research primarily focuses on this compound's interaction with α2-adrenoceptors and doesn't provide information on these aspects.
ANone: The provided research primarily focuses on this compound's interaction with α2-adrenoceptors and doesn't provide information on these aspects.
ANone: The provided research primarily focuses on this compound's pharmacological characterization and doesn't offer comparisons to alternative compounds or potential substitutes.
ANone: The provided research primarily focuses on this compound's pharmacological characterization and doesn't provide information on these aspects.
A: this compound was developed as an α2-adrenoceptor antagonist for depression in the 1980s. []
A: Hypersensitivity reactions observed in Phase 1 clinical trials led to the discontinuation of this compound's development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
